Dual WT/T790M EGFR Enzymatic Inhibition
In recombinant EGFR tyrosine kinase assays, EGFR-IN-68 (Compound 8d) demonstrated near-equipotent inhibitory activity against wild-type EGFR (IC50 = 7.0 nM) and the T790M resistance mutant (IC50 = 9.3 nM) [1]. This dual nanomolar potency contrasts with the profile of first-generation inhibitors such as gefitinib, which potently inhibit wild-type EGFR (IC50 in the low nanomolar range) but are ineffective against T790M-bearing mutants [2]. The 1.3-fold difference between WT and T790M potency for EGFR-IN-68 is substantially narrower than the >40-fold selectivity window reported for mutant-selective third-generation inhibitors like osimertinib [3].
| Evidence Dimension | Recombinant EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | WT: 7.0 nM; T790M: 9.3 nM |
| Comparator Or Baseline | Gefitinib: potent vs WT, ineffective vs T790M; Osimertinib: WT IC50 ~1.6 μM, T790M/L858R IC50 ~40 nM |
| Quantified Difference | EGFR-IN-68 T790M/WT IC50 ratio = 1.3; Osimertinib T790M/WT selectivity >40-fold |
| Conditions | Recombinant EGFR tyrosine kinase enzymatic assay (in vitro) |
Why This Matters
This balanced WT/T790M inhibitory profile positions EGFR-IN-68 as a research tool for investigating dual-inhibition strategies distinct from mutant-selective third-generation inhibitors, enabling studies in models where both wild-type and T790M-mutant EGFR contribute to signaling.
- [1] Zhang Y, et al. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. Eur J Med Chem. 2018;147:77-89. View Source
- [2] Ou SH. Second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): a better mousetrap? A review of the clinical evidence. Crit Rev Oncol Hematol. 2012;83(3):407-421. View Source
- [3] Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. MDPI. 2016. View Source
